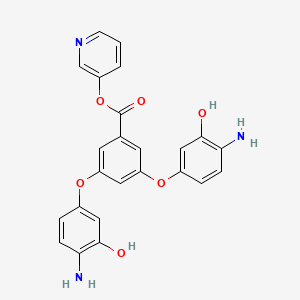
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is a complex organic compound that features a pyridine ring and a benzoate ester. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes multiple functional groups, allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 3,5-dihydroxybenzoic acid with pyridin-3-yl alcohol under acidic conditions.
Amination: The ester is then subjected to amination reactions to introduce the amino groups at the 4-position of the phenoxy rings. This can be achieved using reagents such as ammonia or primary amines in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Shares structural similarities but differs in the triazole ring.
3-(5-nitropyridin-2-yl)benzoic acid: Contains a nitro group instead of amino and hydroxyl groups.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine ring and carboxamide groups.
Uniqueness
Pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
CAS No. |
823814-64-8 |
|---|---|
Molecular Formula |
C24H19N3O6 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
pyridin-3-yl 3,5-bis(4-amino-3-hydroxyphenoxy)benzoate |
InChI |
InChI=1S/C24H19N3O6/c25-20-5-3-15(11-22(20)28)31-18-8-14(24(30)33-17-2-1-7-27-13-17)9-19(10-18)32-16-4-6-21(26)23(29)12-16/h1-13,28-29H,25-26H2 |
InChI Key |
VEKKHKOLSGHZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)C2=CC(=CC(=C2)OC3=CC(=C(C=C3)N)O)OC4=CC(=C(C=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204432.png)
![1H-Indole, 3-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-](/img/structure/B14204441.png)
![Ethyl [(S)-diphenylmethanesulfinyl]acetate](/img/structure/B14204446.png)
![(1R,4R,5S)-5-Chlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14204461.png)
![9-[4-Chloro-3-(trifluoromethyl)phenoxy]-3-azaspiro[5.5]undecane](/img/structure/B14204467.png)
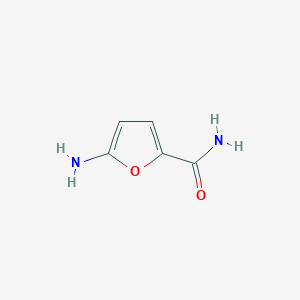
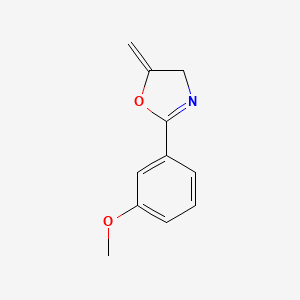
![5-[(Benzyloxy)methylidene]-6-methyl-2,5-dihydro-1,2,4-triazine](/img/structure/B14204478.png)

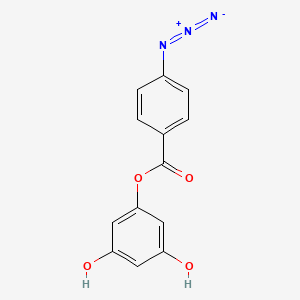
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)
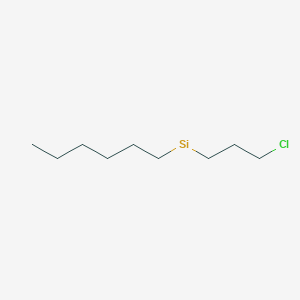
![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)
